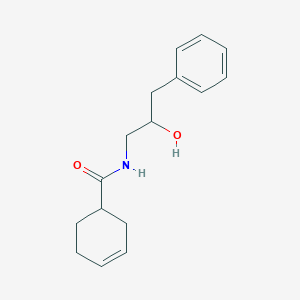

N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-15(11-13-7-3-1-4-8-13)12-17-16(19)14-9-5-2-6-10-14/h1-5,7-8,14-15,18H,6,9-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMRKVSONLMMKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC(CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide typically involves the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride (NaBH4) . This reduction process yields 6-(hydroxymethyl)-N-methyl/phenylcyclohex-3-ene-1-carboxamide derivatives . Another method involves the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol in the presence of 2-hydroxyethylammonium acetate (2-HEAA) as a basic ionic liquid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amide functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Ketones and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of bicyclic lactone derivatives.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a glycosidase inhibitor, it mimics the substrate, transition state, or enzyme reaction product, thereby inhibiting the enzyme’s activity . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in treating diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide with key analogs from the literature, focusing on substituent effects, synthesis, and characterization.

Substituent Diversity and Functional Group Impact

Key Observations :

- The target compound’s hydroxyl group distinguishes it from halogenated analogs (e.g., ), which prioritize reactivity in cross-coupling reactions .

- Unlike cyclohexanone derivatives (), the cyclohexene core in the target compound may confer greater rigidity and susceptibility to electrophilic additions .

- The absence of heterocycles (e.g., imidazole in ) suggests divergent pharmacological profiles, as such groups often mediate target binding .

Key Observations :

- The target compound’s synthesis might involve protective-group chemistry to preserve the hydroxyl moiety during coupling steps.

Analytical Characterization

Key Observations :

Biological Activity

N-(2-hydroxy-3-phenylpropyl)cyclohex-3-ene-1-carboxamide, a derivative of cyclohexene, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a cyclohexene ring substituted with a carboxamide group and a hydroxylated phenylpropyl side chain. This unique structure contributes to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Specific Enzymes : The compound has been shown to inhibit lysosomal phospholipase A2 (LPLA2), which is linked to phospholipidosis—a condition that can affect cellular function and drug metabolism .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclohexene carboxamides exhibit antimicrobial properties, potentially making them candidates for treating infections .

- Anti-inflammatory Effects : Some studies have indicated that compounds similar to this compound can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | LPLA2 inhibition | |

| Antimicrobial | Moderate activity against bacteria | |

| Anti-inflammatory | Reduced cytokine production |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various cyclohexene derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

Case Study 2: Inhibition of LPLA2

A detailed investigation into the inhibition of LPLA2 by this compound revealed an IC50 value of 0.5 µM. This suggests that it could serve as a lead compound for further development aimed at treating conditions associated with phospholipidosis .

Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

- Structure Activity Relationship (SAR) : Variations in the substituents on the cyclohexene ring significantly influence biological activity. Modifications to the phenyl group have been associated with enhanced enzyme inhibition .

- Pharmacokinetics : Early pharmacokinetic studies suggest favorable absorption characteristics, although stability remains a concern during prolonged exposure in vitro .

- Potential Therapeutic Applications : Given its diverse biological activities, this compound may have applications in treating infections, inflammatory disorders, and metabolic diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.